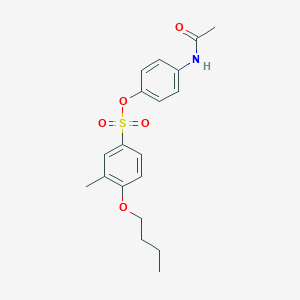
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thioacetamide derivatives and has been found to exhibit promising biological activities, including anticancer, antifungal, and antibacterial properties.
作用机制
The exact mechanism of action of 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide is not fully understood. However, it has been proposed that this compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. Additionally, it has been suggested that this compound inhibits the growth of fungi and bacteria by targeting specific enzymes involved in their metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce significant changes in the biochemical and physiological processes of cells. For example, this compound has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. Additionally, it has been shown to inhibit the activity of specific enzymes involved in fungal and bacterial metabolism, leading to the disruption of their growth and replication.
实验室实验的优点和局限性
One of the main advantages of using 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide in lab experiments is its potent biological activity against cancer cells, fungi, and bacteria. This makes it a valuable tool for studying the mechanisms of cell death and microbial growth inhibition. However, one limitation of using this compound is its potential toxicity, which may require the use of protective equipment and careful handling procedures.
未来方向
There are several future directions for the research and development of 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in cancer cells, fungi, and bacteria. Furthermore, the potential application of this compound in combination with other drugs or therapies should be explored to enhance its efficacy and reduce toxicity. Finally, the development of novel drug delivery systems for this compound may also be a promising direction for future research.
合成方法
The synthesis of 2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide involves the reaction of 4-ethyl-6-thioxo-1,6-dihydropyrimidine-2-carbaldehyde with 4-fluorobenzylamine in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield the final compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
科学研究应用
2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has also been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c1-2-12-7-13(20)19-15(18-12)22-9-14(21)17-8-10-3-5-11(16)6-4-10/h3-7H,2,8-9H2,1H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAOKJXLRYWTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B3002276.png)
![3-[Pyridin-2-yl-(3,4,5-trimethoxy-benzoyl)-amino]-propionic acid methyl ester](/img/structure/B3002277.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3002282.png)
![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3002284.png)
![(E)-methyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3002285.png)
![2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B3002286.png)
![2-{5-cyclopropyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B3002287.png)
![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B3002291.png)
